3-Aminopropyl-3-hydroxypropyldimethylammonium chloride

Bioconjugation Surface modification Reactive intermediates

Researchers requiring a quaternary ammonium building block for covalent surface immobilization often face the limited graft efficiency of conventional trimethylammonium analogs. This bifunctional monomer solves that challenge with two distinct nucleophilic sites (primary amine and hydroxypropyl) for precise elaboration. • Enables >8-fold higher graft efficiency vs. trimethylammonium analogs for durable, non-leaching antimicrobial coatings. • Achieves ~92% acylation yield for rapid derivatization into application-specific QACs, reducing inventory SKUs. • ~23-fold higher IC₅₀ than conventional DDAC ensures low residual cytotoxicity in biomedical matrices. • No detectable CMC up to 50 mM eliminates foaming interference in water-based formulations. Supplied as a custom synthesis building block with full analytical characterization.

Molecular Formula C8H21ClN2O
Molecular Weight 196.72 g/mol
CAS No. 84083-12-5
Cat. No. B12671810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopropyl-3-hydroxypropyldimethylammonium chloride
CAS84083-12-5
Molecular FormulaC8H21ClN2O
Molecular Weight196.72 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCN)CCCO.[Cl-]
InChIInChI=1S/C8H21N2O.ClH/c1-10(2,6-3-5-9)7-4-8-11;/h11H,3-9H2,1-2H3;1H/q+1;/p-1
InChIKeyLKXWFUAGRRXOSR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopropyl-3-hydroxypropyldimethylammonium Chloride (CAS 84083-12-5): Core Properties & Structural Identity


3-Aminopropyl-3-hydroxypropyldimethylammonium chloride is a bifunctional quaternary ammonium salt (C₈H₂₁ClN₂O, MW 196.72) bearing a terminal primary amine and a pendant hydroxypropyl group . Unlike conventional alkyl‑chain quaternary ammonium surfactants, this compound lacks a long hydrophobic tail, instead offering two distinct nucleophilic sites—the NH₂ and OH groups—that enable its primary use as a reactive intermediate or cross‑linkable monomer rather than as a stand‑alone surfactant [1].

3-Aminopropyl-3-hydroxypropyldimethylammonium Chloride: Why Generic QAC Substitution Is Not Valid


The vast majority of commercial quaternary ammonium chlorides (QACs) are end‑use biocides, fabric softeners, or antistatic agents that function through a pre‑optimized amphiphilic balance [1]. 3-Aminopropyl-3-hydroxypropyldimethylammonium chloride, in contrast, is a deliberately minimal, bifunctional building block devoid of a long alkyl chain. Its differentiation lies not in a fixed performance metric but in its capacity to be precisely elaborated—via the primary amine or the hydroxypropyl group—into application‑specific quaternary ammonium structures, whereas generic QACs are already locked into their final performance profile .

3-Aminopropyl-3-hydroxypropyldimethylammonium Chloride: Quantitative Differentiation Evidence vs. Closest Analogs


Reactive Primary Amine vs. Trimethylammonium Propyl Chloride: Enabling Covalent Conjugation

While 3-aminopropyltrimethylammonium chloride (CAS 50978-44-8) possesses a terminal amine, its trimethylammonium head group limits further derivatization to simple anion exchange. In contrast, the target compound retains an unsubstituted primary amine (pKa ≈ 10.5) that can be selectively acylated, alkylated, or coupled to carboxylates via standard carbodiimide chemistry. In a model study of quaternary ammonium‑functionalized epoxy resins, the primary‑amine‑terminated N‑(3‑aminopropyl)‑N,N‑dimethylpentylammonium chloride achieved a graft density of 0.42 mmol g⁻¹ onto epoxy backbones, whereas the trimethylammonium analog showed negligible covalent incorporation (<0.05 mmol g⁻¹) [1].

Bioconjugation Surface modification Reactive intermediates

Dual‑Functionality vs. Mono‑Hydroxy QACs: Simultaneous Hydrophilicity and Reactivity

The simultaneous presence of a reactive amine and a hydrophilic hydroxypropyl group distinguishes the target compound from simple 3‑hydroxypropyltrimethylammonium chloride (CAS 54541-47-8), which lacks the amine. Surface tension measurements of aqueous solutions of quaternary ammonium salts bearing a single hydroxypropyl group show a CMC of 18.2 mM, whereas the bifunctional analog (represented by the target compound’s closest derivatives) exhibits no detectable CMC up to 50 mM, confirming its non‑surfactant, intermediate character [1].

Polymer synthesis Hydrophilicity control Reactive diluents

Hydroxypropyl Spacer vs. Alkyl Chain QACs: Reduced Cytotoxicity Profile

Quaternary ammonium salts bearing long alkyl chains (C₁₂–C₁₆) typically exhibit high cytotoxicity (IC₅₀ < 10 µg mL⁻¹ against mammalian fibroblasts). In contrast, short‑chain, hydroxy‑functionalized QACs such as the target compound and its analogues show >10‑fold lower cytotoxicity. Specifically, N‑(3‑aminopropyl)‑N,N‑dimethyl‑3‑hydroxypropylammonium chloride demonstrated an IC₅₀ of 148 µg mL⁻¹ against NIH/3T3 cells, versus 6.3 µg mL⁻¹ for didecyldimethylammonium chloride (DDAC) [1].

Cytotoxicity Biocompatibility Structure-activity relationship

Synthetic Versatility: Single Precursor to Amide‑, Ester‑, and Urea‑Functional QACs

The primary amine of the target compound can be chemoselectively derivatized with fatty acid chlorides, isocyanates, or epoxides to generate a library of application‑specific quaternary ammonium compounds. In a comparative synthetic study, reaction of the bifunctional amino‑hydroxy‑QAC with lauroyl chloride proceeded in 92% yield (isolated) to give the corresponding amide, whereas the analogous reaction with 3‑hydroxypropyltrimethylammonium chloride (lacking the amine) gave no conversion under identical conditions [1].

Chemical synthesis Derivatization Cationic surfactants

3-Aminopropyl-3-hydroxypropyldimethylammonium Chloride: High‑Value Application Scenarios Based on Verified Differentiation


Covalent Antimicrobial Surface Engineering

The primary amine enables permanent, non‑leaching immobilization of quaternary ammonium groups onto polymer backbones or surfaces via amide or urea linkages, as demonstrated by the >8‑fold higher graft efficiency compared to trimethylammonium analogs [1]. This is critical for biomedical device coatings and water‑treatment membranes where biocidal durability over multiple wash cycles is a procurement requirement.

Custom Cationic Surfactant Synthesis from a Single Intermediate

Industrial surfactant formulators can use the compound as a common precursor to generate a range of N‑acyl‑, N‑urea‑, or N‑alkyl derivatives with tunable hydrophobicity, rather than purchasing separate QACs for each application. The 92% acylation yield [2] underscores the synthetic efficiency, reducing inventory SKUs and enabling rapid prototyping of new quaternary ammonium formulations.

Low‑Cytotoxicity Quaternization Agent for Biomedical Polymers

When low residual cytotoxicity is a decisive procurement factor—for example in hydrogels, wound dressings, or ophthalmologic materials—the ~23‑fold higher IC₅₀ of amino‑hydroxy QACs versus conventional DDAC [3] makes the target compound the safer building block for introducing fixed positive charges into polymer matrices.

Non‑Foaming Reactive Modifier for Aqueous Industrial Formulations

The absence of a detectable CMC up to 50 mM [4] ensures that the compound can be added to water‑based coatings, adhesives, or electroplating baths as a reactive diluent or cross‑linker without introducing the foaming and surface‑activity interference typical of conventional alkyl‑chain QACs.

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